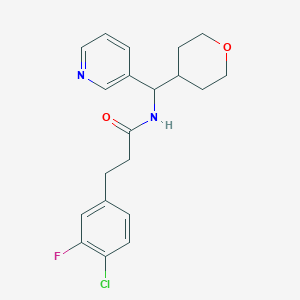

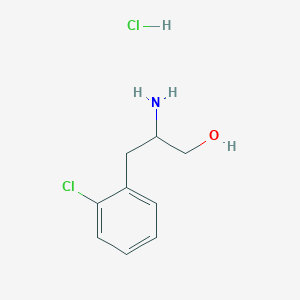

![molecular formula C16H22N2O2 B2754172 1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one CAS No. 2310083-62-4](/img/structure/B2754172.png)

1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one

カタログ番号:

B2754172

CAS番号:

2310083-62-4

分子量:

274.364

InChIキー:

NKILXRBYTZTPJQ-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 1,3-oxazepines, can be synthesized via a cycloaddition reaction of Schiff bases with maleic and phthalic anhydrides . Additionally, 1,2,3-triazole ring systems can be synthesized via 1,3-dipolar cycloaddition reactions .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring systems. The 1,3-oxazepine ring system is an unsaturated non-aromatic seven-membered heterocyclic ring containing two heteroatoms (oxygen and nitrogen) .科学的研究の応用

Synthesis and Antagonistic Activity

- A series of novel N-benzylcarboxamide derivatives, including compounds related to 1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one, were synthesized and showed atropisomerism and NK1-antagonistic activity. This indicates the potential of such compounds in receptor recognition and therapeutic applications (Ishichi, Ikeura, & Natsugari, 2004).

Antimitotic Activity

- Benzopyridooxathiazepine derivatives, structurally related to the given compound, have shown significant potential as antimitotic agents. Their activity against various tumor cell lines and their role in inhibiting tubulin polymerization were highlighted, showing the compound's potential in cancer research (Gallet et al., 2009).

HIV-1 Reverse Transcriptase Inhibition

- Similar compounds have been found to inhibit HIV-1 reverse transcriptase, suggesting the potential of this compound in antiviral research, particularly for HIV (Klunder et al., 1992).

Dopaminergic Activity

- Research on benzazepines, a related class of compounds, has shown their potential in modulating dopaminergic activity. This suggests a possible research avenue for the subject compound in neurological disorders or as a dopaminergic agent (Pfeiffer et al., 1982).

Optically Active Hybrid Synthesis

- The synthesis of optically active hybrid compounds related to the subject compound has been achieved. This research opens up possibilities in creating specific stereoisomers for targeted therapeutic uses (Torres & Rebolledo, 2016).

Antibacterial Activities

- Certain derivatives of this compound have demonstrated potent antibacterial activities, particularly against gram-positive bacteria. This suggests potential applications in developing new antibacterial drugs (Tsubouchi et al., 1994).

特性

IUPAC Name |

1-benzyl-7-methyl-5,5a,6,8,9,9a-hexahydropyrido[4,3-e][1,4]oxazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-17-8-7-15-14(10-17)11-20-12-16(19)18(15)9-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKILXRBYTZTPJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2C(C1)COCC(=O)N2CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

3-(4-chloro-3-fluorophenyl)-N-(pyridin-3-yl(tetrahydro-...

Cat. No.: B2754089

CAS No.: 2034548-91-7

(Z)-methyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benz...

Cat. No.: B2754090

CAS No.: 865199-49-1

(E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-chloro...

Cat. No.: B2754091

CAS No.: 1321850-92-3

5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride

Cat. No.: B2754092

CAS No.: 1421372-18-0

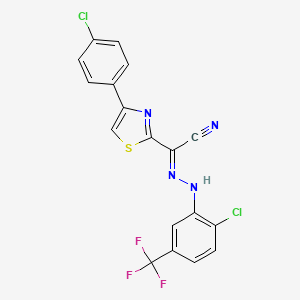

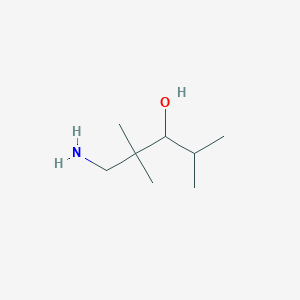

![(Z)-methyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2754090.png)

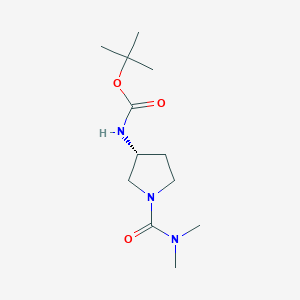

![5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2754092.png)

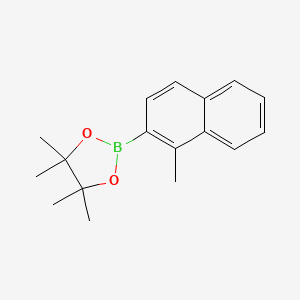

![Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate](/img/structure/B2754095.png)

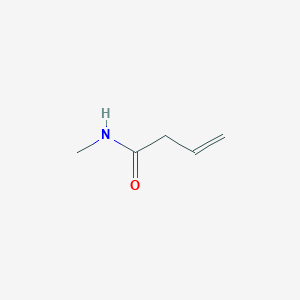

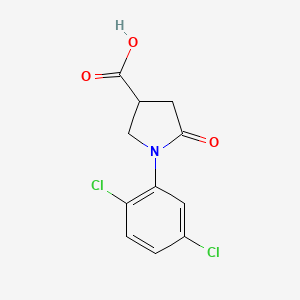

![ethyl 2-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754107.png)

![11-Oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride](/img/structure/B2754111.png)

![4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2754112.png)